Oxendolone

概要

説明

オキセンドロンは主に日本で良性前立腺肥大症の治療に用いられます 。 オキセンドロンは抗アンドロゲンとプロゲステロンの両方の機能を有しており、ステロイド系薬剤の分野ではユニークな化合物です .

2. 製法

オキセンドロンの合成は、基本的なステロイド構造から始まるいくつかのステップを伴います。合成経路は通常、以下のステップを含みます。

出発物質: 合成は、エストロンやテストステロンなどのステロイド核から始まります。

エチル化: 16β位にエチル基を導入します。

還元と酸化: 特定の位置に目的の官能基を得るために、さまざまな還元および酸化反応が用いられます。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を用いて精製され、純粋な形のオキセンドロンが得られます。

オキセンドロンの工業的製造方法は広く文書化されていませんが、おそらくより高い収率と純度を得るために最適化された反応条件で同様のステップを用いた大規模合成が含まれています。

準備方法

The synthesis of oxendolone involves several steps, starting from the basic steroid structure. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with a steroid nucleus, such as estrone or testosterone.

Ethylation: Introduction of an ethyl group at the 16β position.

Reduction and Oxidation: Various reduction and oxidation reactions are employed to achieve the desired functional groups at specific positions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar steps with optimized reaction conditions for higher yields and purity.

化学反応の分析

オキセンドロンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: 酸化反応は、17β位の水酸基を修飾することができます。

還元: 還元反応は、3位におけるケトン基を変化させるために使用できます。

置換: 置換反応は、ステロイド核のさまざまな位置にさまざまな官能基を導入することができます。

これらの反応で用いられる一般的な試薬と条件には以下が含まれます。

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

触媒: 水素化反応のための炭素上のパラジウム。

これらの反応から生成される主な生成物は、用いられる特定の試薬と条件に依存しますが、一般的にはステロイド核の官能基の修飾が含まれます。

科学的研究の応用

オキセンドロンは、以下を含むいくつかの科学研究における応用があります。

化学: ステロイド合成と反応を研究するためのモデル化合物として使用されます。

生物学: アンドロゲン受容体とプロゲステロン受容体に対する影響が調査されています。

医学: 良性前立腺肥大症の治療に使用され、他のホルモン関連疾患の治療における可能性が研究されています。

産業: 新しいステロイド系薬剤やホルモン療法の開発における潜在的な用途があります。

作用機序

オキセンドロンは、抗アンドロゲンとプロゲステロンの両方の役割を果たすことで効果を発揮します。 オキセンドロンはアンドロゲン受容体に結合し、テストステロンやジヒドロテストステロンなどのアンドロゲンの作用を阻害します 。 さらに、オキセンドロンはプロゲステロン受容体の作動薬として作用し、天然のプロゲステロンの作用を模倣します 。 この二重の活性は、抗性腺刺激作用をもたらし、性腺刺激ホルモンの産生を抑制し、その結果アンドロゲンレベルを低下させます .

6. 類似の化合物との比較

オキセンドロンは、シプロテロン酢酸塩などの他のステロイド系抗アンドロゲンやプロゲステロンに似ています。

シプロテロン酢酸塩: 前立腺がんや他のアンドロゲン関連疾患の治療に使用される、別のステロイド系抗アンドロゲンとプロゲステロンです。

ノレチステロン: ホルモン避妊薬やホルモン補充療法に使用される、合成プロゲステロンです。

メドロキシプロゲステロン酢酸塩: 避妊薬やホルモン補充療法に使用される、プロゲステロンです。

オキセンドロンを際立たせているのは、16β位にエチル基を持つ特定の構造と、抗アンドロゲン作用とプロゲステロン作用のユニークな組み合わせです .

類似化合物との比較

Oxendolone is similar to other steroidal antiandrogens and progestins, such as:

Cyproterone acetate: Another steroidal antiandrogen and progestin used in the treatment of prostate cancer and other androgen-related conditions.

Norethisterone: A synthetic progestin used in hormonal contraceptives and hormone replacement therapy.

Medroxyprogesterone acetate: A progestin used in contraceptives and hormone replacement therapy.

What sets this compound apart is its specific structure, which includes an ethyl group at the 16β position, and its unique combination of antiandrogenic and progestogenic activities .

特性

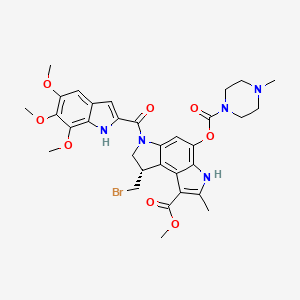

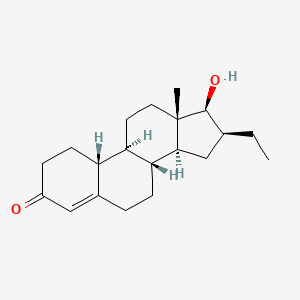

IUPAC Name |

(8R,9S,10R,13S,14S,16S,17S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h10,12,15-19,22H,3-9,11H2,1-2H3/t12-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKLFGKATYPJPG-SSTBVEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048814 | |

| Record name | Oxendolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33765-68-3 | |

| Record name | Oxendolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33765-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxendolone [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033765683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxendolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXENDOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN4I850D4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Oxendolone (16β-ethyl-17β-hydroxy-4-estren-3-one) primarily acts as an androgen receptor antagonist. [, , ] By binding to the androgen receptor, it competitively inhibits the binding of endogenous androgens, such as testosterone and dihydrotestosterone. [, ] This reduces the transcriptional activity of the androgen receptor, leading to a decrease in the expression of androgen-regulated genes. [, , ] The downstream effects of this mechanism include the suppression of prostatic growth in benign prostatic hyperplasia [, , ] and potential therapeutic benefits in conditions like androgenetic alopecia. []

ANone:

- Molecular Formula: C22H32O2 [, ]

- Molecular Weight: 332.48 g/mol [, ]

- Spectroscopic Data: While the provided abstracts don't delve into specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are commonly employed to confirm the structure and purity of this compound. []

A: Research indicates that this compound has a long half-life in rats (3.6 days). [] A radioimmunoassay was developed to measure serum levels of this compound in rats, demonstrating its absorption and distribution. [] Specific details on its metabolism and excretion pathways in humans require further investigation.

A: While this compound generally appears to be well-tolerated, some studies report minor side effects, particularly when combined with alpha-blockers like bunazosin. [] These side effects were often manageable with dose adjustments. [] A study examining the long-term effects of various anti-androgens, including this compound, on lipid metabolism found no significant adverse impact on cardiovascular risk factors. []

A: Researchers have developed a specific and sensitive radioimmunoassay (RIA) for the quantification of this compound in serum. [] This method enabled them to determine the pharmacokinetics of this compound in rats. [] Other analytical techniques like Gas Chromatography, potentially coupled with Mass Spectrometry, could be employed to study this compound's metabolism and measure its levels in biological samples.

A: Yes, several other anti-androgenic medications are available as alternatives to this compound, including: * Steroidal Anti-androgens: Chlormadinone acetate, Cyproterone acetate, Megestrol acetate, Spironolactone [, ]* Non-steroidal Anti-androgens: Flutamide, Bicalutamide, Nilutamide []* 5-alpha Reductase Inhibitors: Finasteride, Dutasteride []

A: this compound emerged as a potential anti-androgen in the latter half of the 20th century. Research in the 1980s and 1990s focused on its application in treating benign prostatic hyperplasia, exploring its efficacy and safety profile. [, , , , , ] While its use for this indication may have been superseded by other medications, its potential application in conditions like androgenetic alopecia has garnered renewed interest. [] Further research is necessary to fully elucidate its potential benefits and limitations in various clinical settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)

![2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1)](/img/structure/B1677775.png)

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)